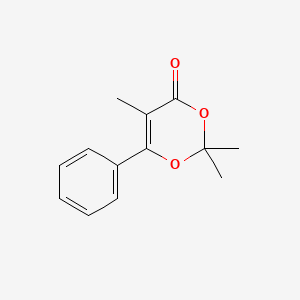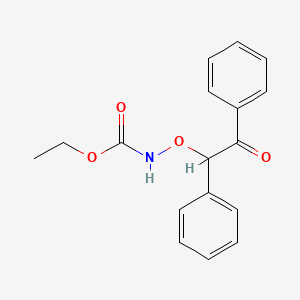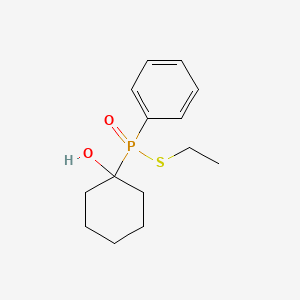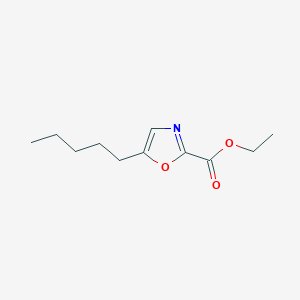![molecular formula C28H20N2O B14396036 (2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone CAS No. 89374-11-8](/img/structure/B14396036.png)
(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone is a complex organic compound with a unique structure that includes a pyrido[1,2-a][1,3]diazepine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated flow chemistry platforms to ensure consistency and efficiency . The use of continuous flow synthesis allows for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of (2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant effects.
Oxazepam: Used for its sedative and anxiolytic effects.
Uniqueness
(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines. Its pyrido[1,2-a][1,3]diazepine core differentiates it from the more commonly studied 1,4-benzodiazepines .
Propiedades
Número CAS |
89374-11-8 |
|---|---|
Fórmula molecular |
C28H20N2O |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
(2,4-diphenylpyrido[1,2-a][1,3]diazepin-5-yl)-phenylmethanone |
InChI |
InChI=1S/C28H20N2O/c31-28(23-16-8-3-9-17-23)27-24(21-12-4-1-5-13-21)20-25(22-14-6-2-7-15-22)29-26-18-10-11-19-30(26)27/h1-20H |
Clave InChI |
KPVTVJXZAQOKSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(N3C=CC=CC3=N2)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



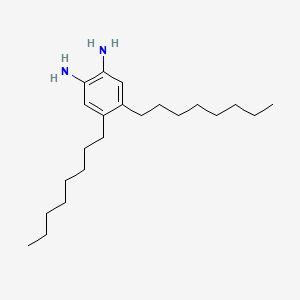

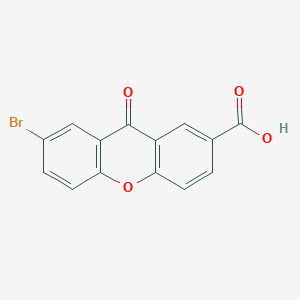
![7-Methyl-7H-cyclopenta[B]pyridine](/img/structure/B14395983.png)
![1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole](/img/structure/B14395991.png)
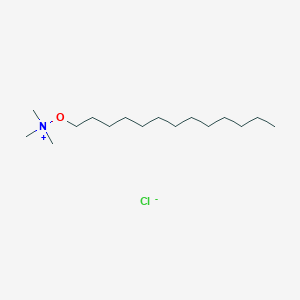
![1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14395996.png)
